Cas no 2137670-87-0 (Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]-)

Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]- is a specialized cyclopropane derivative featuring a chloromethyl group and a methylthioethyl substituent. This compound is of interest in synthetic organic chemistry due to its reactive functional groups, which enable further derivatization and incorporation into more complex structures. The presence of both chlorine and sulfur-containing moieties enhances its utility in cross-coupling reactions, nucleophilic substitutions, and as a building block for pharmaceuticals or agrochemicals. Its cyclopropane core contributes to steric constraints, potentially influencing stereoselectivity in synthetic applications. The compound is typically handled under controlled conditions due to the reactivity of its functional groups.
Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]- structure
2137670-87-0 structure
商品名:Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]-
CAS番号:2137670-87-0
MF:C8H15ClS
メガワット:178.722700357437
CID:5287485

Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]- 化学的及び物理的性質

名前と識別子

    • Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]-
    • インチ: 1S/C8H15ClS/c1-7-5-8(7,6-9)3-4-10-2/h7H,3-6H2,1-2H3
    • InChIKey: SEUFRMVOIXGJFY-UHFFFAOYSA-N
    • ほほえんだ: C1(CCl)(CCSC)CC1C

Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-678658-0.25g
1-(chloromethyl)-2-methyl-1-[2-(methylsulfanyl)ethyl]cyclopropane
2137670-87-0 95.0%
0.25g
$1235.0 2025-03-12
Enamine
EN300-678658-1.0g
1-(chloromethyl)-2-methyl-1-[2-(methylsulfanyl)ethyl]cyclopropane
2137670-87-0 95.0%
1.0g
$1343.0 2025-03-12
Enamine
EN300-678658-0.05g
1-(chloromethyl)-2-methyl-1-[2-(methylsulfanyl)ethyl]cyclopropane
2137670-87-0 95.0%
0.05g
$1129.0 2025-03-12
Enamine
EN300-678658-10.0g
1-(chloromethyl)-2-methyl-1-[2-(methylsulfanyl)ethyl]cyclopropane
2137670-87-0 95.0%
10.0g
$5774.0 2025-03-12
Enamine
EN300-678658-0.5g
1-(chloromethyl)-2-methyl-1-[2-(methylsulfanyl)ethyl]cyclopropane
2137670-87-0 95.0%
0.5g
$1289.0 2025-03-12
Enamine
EN300-678658-0.1g
1-(chloromethyl)-2-methyl-1-[2-(methylsulfanyl)ethyl]cyclopropane
2137670-87-0 95.0%
0.1g
$1183.0 2025-03-12
Enamine
EN300-678658-5.0g
1-(chloromethyl)-2-methyl-1-[2-(methylsulfanyl)ethyl]cyclopropane
2137670-87-0 95.0%
5.0g
$3894.0 2025-03-12
Enamine
EN300-678658-2.5g
1-(chloromethyl)-2-methyl-1-[2-(methylsulfanyl)ethyl]cyclopropane
2137670-87-0 95.0%
2.5g
$2631.0 2025-03-12

Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]- 関連文献

Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]-に関する追加情報

Professional Introduction to Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]- (CAS No. 2137670-87-0)

Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]- is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique chemical structure and molecular formula, represents a fascinating subject of study due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including a chloromethyl moiety and a methylthio substituent, makes this compound a versatile intermediate in synthetic chemistry.

The chemical structure of this compound can be described as a cyclopropane ring substituted with various functional groups. The cyclopropane ring itself is known for its high reactivity due to the strain in its three-membered ring structure, which makes it a valuable building block in organic synthesis. The 1-(chloromethyl) group introduces a reactive site for nucleophilic substitution reactions, while the 2-methyl group and the 1-[2-(methylthio)ethyl] side chain contribute to the overall complexity and reactivity of the molecule.

In recent years, there has been growing interest in the development of new pharmaceuticals that incorporate cyclopropane moieties into their molecular frameworks. The strained nature of the cyclopropane ring can lead to unique biological activities, making it an attractive scaffold for drug discovery. For instance, studies have shown that cyclopropane-containing compounds can exhibit potent antimicrobial and anti-inflammatory properties. The specific arrangement of functional groups in Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]- may contribute to its potential as a precursor for such bioactive molecules.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chloromethyl group, in particular, necessitates controlled conditions to prevent unwanted side reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only enhance the synthetic route but also improve the overall quality of the final product.

The pharmacological properties of Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]- are still under investigation, but preliminary studies suggest that it may have significant therapeutic potential. The combination of the cyclopropane ring with the methylthio substituent could lead to novel mechanisms of action against various diseases. Researchers are exploring its potential as an intermediate in the synthesis of more complex drug molecules that target specific biological pathways.

The role of computational chemistry and molecular modeling has been increasingly important in understanding the behavior of this compound. By simulating its interactions with biological targets, scientists can gain insights into its potential pharmacological effects. These computational studies complement experimental approaches and provide a more comprehensive understanding of the compound's properties.

In conclusion, Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]- is a structurally complex and functionally interesting molecule with significant potential in pharmaceutical research. Its unique chemical features make it a valuable candidate for further exploration in drug development. As research continues to uncover new applications for this compound, it is likely to play an important role in the discovery and design of next-generation therapeutic agents.

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